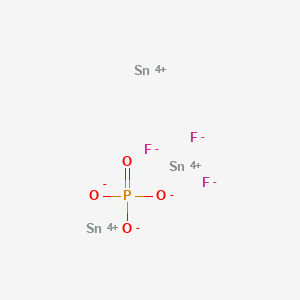
Tin fluoride phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin fluoride phosphate, also known as Sn2PO4F or TFP, is a compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. TFP is a crystalline material that has a tetragonal structure and is composed of tin, fluoride, and phosphate ions. This compound has been extensively studied for its potential use in optoelectronics, catalysis, and energy storage devices.
Wirkmechanismus
The mechanism of action of TFP is not yet fully understood, but it is believed to be related to its unique crystal structure and the presence of tin, fluoride, and phosphate ions. The tin ions in TFP are thought to play a crucial role in its catalytic properties, while the fluoride and phosphate ions are believed to contribute to its optical and electronic properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of TFP. However, studies have shown that TFP is non-toxic and does not pose any significant health risks.
Vorteile Und Einschränkungen Für Laborexperimente
TFP has several advantages for lab experiments, including its high stability, unique properties, and potential applications in various fields. However, TFP is challenging to synthesize, and its properties can be affected by factors such as temperature and pressure.
Zukünftige Richtungen
There are several future directions for research on TFP, including:
1. Further investigation of TFP's catalytic properties and potential applications in the conversion of biomass to fuels and the reduction of carbon dioxide.
2. Exploration of TFP's potential use as an electrode material for advanced energy storage devices.
3. Investigation of TFP's optical and electronic properties for potential applications in optoelectronics.
4. Development of new synthesis methods for TFP that are more efficient and scalable.
5. Investigation of the potential applications of TFP in other fields, such as sensing and biomedical applications.
In conclusion, TFP is a promising compound that has unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in optoelectronics, catalysis, and energy storage devices.
Synthesemethoden
The synthesis of TFP can be achieved through various methods, including sol-gel, hydrothermal, and solid-state reactions. The sol-gel method involves the formation of a sol, which is a colloidal suspension of nanoparticles, followed by gelation to form a solid. Hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the formation of TFP crystals. Solid-state reactions involve the mixing of tin, fluoride, and phosphate precursors, followed by heating to form TFP crystals.
Wissenschaftliche Forschungsanwendungen
The unique properties of TFP have led to extensive research in various fields, including optoelectronics, catalysis, and energy storage devices. In optoelectronics, TFP has been studied for its potential use in light-emitting diodes (LEDs) and solar cells. TFP has also been investigated for its catalytic properties in various reactions, including the conversion of biomass to fuels and the reduction of carbon dioxide. Additionally, TFP has shown promise as an electrode material for lithium-ion batteries due to its high capacity and stability.
Eigenschaften
CAS-Nummer |
12592-27-7 |
|---|---|
Produktname |
Tin fluoride phosphate |
Molekularformel |
F3O4PSn3+6 |
Molekulargewicht |
508.1 g/mol |
IUPAC-Name |
tin(4+);trifluoride;phosphate |
InChI |
InChI=1S/3FH.H3O4P.3Sn/c;;;1-5(2,3)4;;;/h3*1H;(H3,1,2,3,4);;;/q;;;;3*+4/p-6 |
InChI-Schlüssel |
LOHGMFIFYJNTQJ-UHFFFAOYSA-H |
SMILES |
[O-]P(=O)([O-])[O-].[F-].[F-].[F-].[Sn+4].[Sn+4].[Sn+4] |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[F-].[F-].[F-].[Sn+4].[Sn+4].[Sn+4] |
Synonyme |
Sn3PO4F3 tin fluoride phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



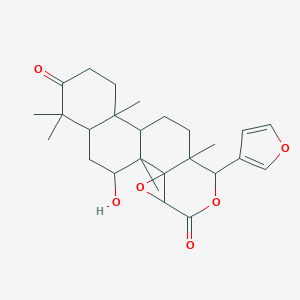
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
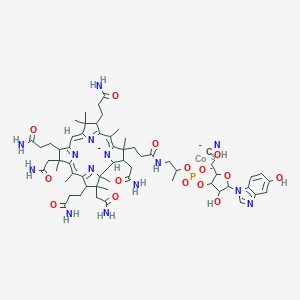
![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)



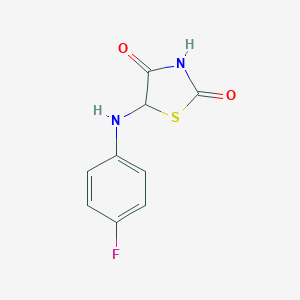

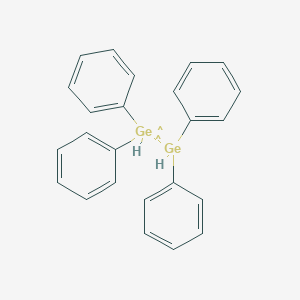
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)
